molecular formula C8H13N3O B13083692 (5-Cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol

(5-Cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol

Katalognummer: B13083692
Molekulargewicht: 167.21 g/mol
InChI-Schlüssel: ANSBYIVDEVHWJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol is a chemical compound with the molecular formula C8H13N3O. This compound belongs to the class of 1,2,3-triazoles, which are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the cycloaddition of an azide and an alkyne to form the triazole ring . The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions, often in an aqueous medium . The final step involves the reduction of the resulting triazole compound to obtain the desired methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce various functionalized derivatives.

Wirkmechanismus

The mechanism of action of (5-Cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. The triazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects . Molecular docking studies have shown that the compound can form stable complexes with target proteins, enhancing its inhibitory potential .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C8H13N3O

Molekulargewicht

167.21 g/mol

IUPAC-Name

(5-cyclopropyl-1-ethyltriazol-4-yl)methanol

InChI

InChI=1S/C8H13N3O/c1-2-11-8(6-3-4-6)7(5-12)9-10-11/h6,12H,2-5H2,1H3

InChI-Schlüssel

ANSBYIVDEVHWJZ-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=C(N=N1)CO)C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.